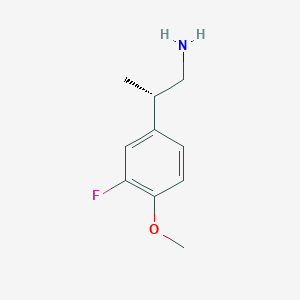
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C10H14FNO and it features a propan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function .
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin and norepinephrine transporters.
2. Antimicrobial Activity
Preliminary studies have shown that derivatives of similar compounds exhibit antimicrobial properties. For instance, related phenylpropylamines have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
3. Inhibition of Enzymatic Activity
The compound has been investigated for its inhibitory effects on specific enzymes such as glycogen synthase kinase 3 (GSK-3). GSK-3 inhibition is linked to neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl ring significantly affect the biological activity of the compound. The presence of fluorine and methoxy groups enhances binding affinity to biological targets, which is crucial for its therapeutic potential .
Toxicity Profile
Toxicity assessments are critical in evaluating the safety of this compound. Current data suggest that while it exhibits promising biological activities, further studies are necessary to fully understand its safety profile, especially concerning hERG channel inhibition, which is vital for cardiac safety .
Properties
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCTSUNIMQAEQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














